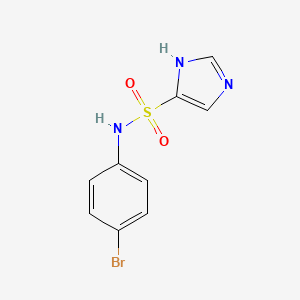

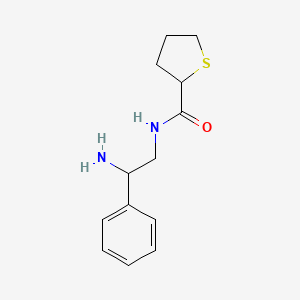

![molecular formula C12H12N2O6S B7578389 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)

2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

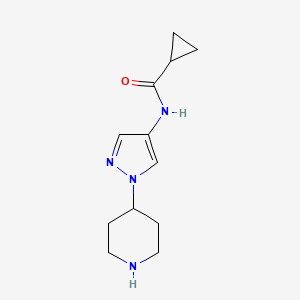

2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid, also known as CMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. CMS has been found to possess various biochemical and physiological effects, making it a promising compound in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid is not yet fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid has been shown to bind to the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of the bacterial cell wall. This binding prevents the enzyme from functioning properly, ultimately leading to the death of the bacterial cell.

Biochemical and Physiological Effects:

In addition to its antimicrobial activity, 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid has also been found to possess other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid in lab experiments is its high potency and specificity. It has been found to be highly effective against a wide range of bacteria and fungi, making it a valuable tool in the study of microbial physiology and pathogenesis. However, one limitation of 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid is its relatively high cost compared to other antimicrobial agents.

Future Directions

There are several potential future directions for research on 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid. One area of interest is in the development of new antibiotics based on the structure of 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid. Researchers are also exploring the potential therapeutic applications of 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid in the treatment of diseases such as glaucoma and epilepsy. Additionally, there is ongoing research into the mechanisms of action of 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid and its interactions with other compounds, which may lead to the discovery of new drug targets and treatment strategies.

Synthesis Methods

The synthesis of 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of 5-cyano-2-methylbenzenesulfonyl chloride with sodium hydroxide to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with glycine ethyl ester to produce the intermediate compound, which is then treated with sodium hydroxide and chloroacetic acid to yield 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid.

Scientific Research Applications

2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. 2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name |

2-[carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S/c1-8-2-3-9(5-13)4-10(8)21(19,20)14(6-11(15)16)7-12(17)18/h2-4H,6-7H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJNMHLGEYOAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)S(=O)(=O)N(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

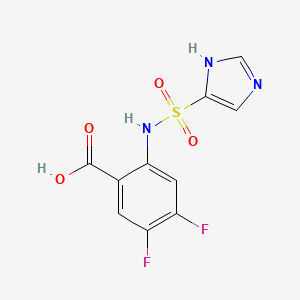

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)

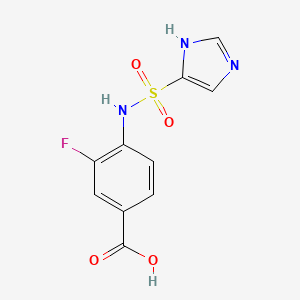

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

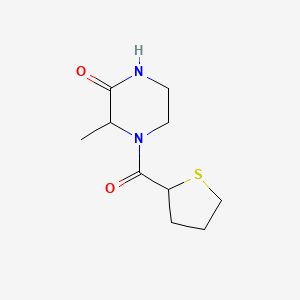

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)

![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)